3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile
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Overview
Description
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H13NO. It is a derivative of cyclohexane, featuring a nitrile group (-CN) and a ketone group (=O) on the cyclohexane ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with cyanide sources in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile depends on its specific application. In chemical reactions, the nitrile and ketone groups are key functional sites that interact with reagents and catalysts. The molecular targets and pathways involved in its biological activity are subjects of ongoing research, focusing on its potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexanone: Lacks the nitrile group, making it less reactive in certain substitution reactions.
2-Oxocyclohexane-1-carbonitrile: Lacks the dimethyl groups, affecting its steric and electronic properties.
Cyclohexane-1-carbonitrile: Lacks both the ketone and dimethyl groups, resulting in different reactivity and applications.
Uniqueness
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is unique due to the presence of both the nitrile and ketone groups on a cyclohexane ring, along with the steric influence of the dimethyl groups. This combination of functional groups and structural features makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3,3-dimethyl-2-oxocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2)5-3-4-7(6-10)8(9)11/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMCTAJOYDNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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